1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

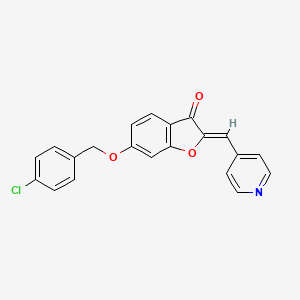

The compound “1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride” is a morpholino compound. Morpholinos are a type of molecule used to modify gene expression. They are synthetic, antisense oligomers that can block access to specific sequences of RNA .

Molecular Structure Analysis

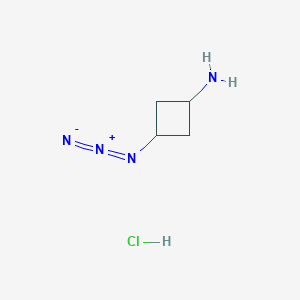

The molecular structure of this compound would consist of a morpholino group (a six-membered ring containing nitrogen and oxygen) attached to a propan-2-ol backbone with a tert-pentyloxy group attached to it. The hydrochloride indicates that a hydrogen chloride has been added to the compound, likely making it a salt .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Morpholinos are generally neutral (non-ionic) and uncharged at physiological pH, and they are soluble in water .科学的研究の応用

Novel Synthesis Techniques

Researchers have explored innovative synthetic pathways to create morpholine derivatives, showcasing the compound's relevance in developing new synthetic methodologies. For instance, a study demonstrated the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a precursor for further chemical modifications, indicating the compound's utility in complex organic syntheses (D’hooghe et al., 2006).

Corrosion Inhibition

Morpholine derivatives have shown effectiveness as corrosion inhibitors, offering protective solutions against metal degradation. A study synthesized tertiary amines, including morpholine derivatives, and evaluated their performance in inhibiting carbon steel corrosion, revealing their potential in material science and engineering applications (Gao, Liang, & Wang, 2007).

Pharmacological Research

Morpholine derivatives have been investigated for their pharmacological properties, including anticonvulsive activities. Research into 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides demonstrated pronounced anticonvulsive effects, highlighting the compound's relevance in medicinal chemistry and drug development (Papoyan et al., 2011).

Molecular Synthesis for Disease Treatment

The synthesis of morpholine derivatives has been tailored for specific diseases, such as cancer. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity demonstrates the role of morpholine derivatives in developing targeted cancer therapies, showcasing the compound's significance in therapeutic research (Boschelli et al., 2001).

Protective Groups in Synthesis

The application of morpholine derivatives as protective groups in chemical synthesis has been explored, facilitating the development of complex molecules. Research on the use of sulfinamides as amine protecting groups in converting amino alcohols into morpholines illustrates the compound's utility in enhancing synthetic efficiency and yield (Fritz et al., 2011).

作用機序

Safety and Hazards

将来の方向性

The use of morpholinos in research and medicine is a rapidly evolving field. They have been used in a variety of applications, including the study of gene function, the validation of drug targets, and the treatment of diseases. Future research will likely continue to explore and expand upon these applications .

特性

IUPAC Name |

1-(2-methylbutan-2-yloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3.ClH/c1-4-12(2,3)16-10-11(14)9-13-5-7-15-8-6-13;/h11,14H,4-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCKAJNLNUPGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CCOCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)